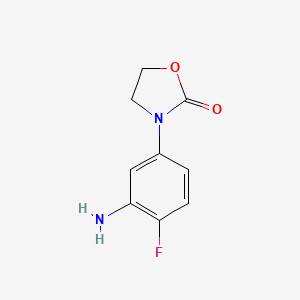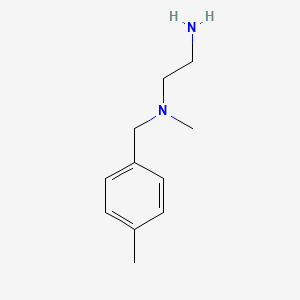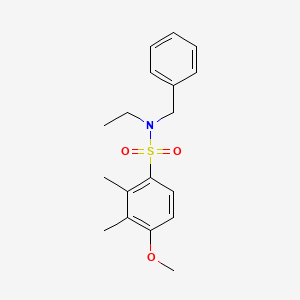![molecular formula C16H22N2O B3207550 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole
Vue d'ensemble
Description
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound with the molecular formula C16H22N2O It is characterized by the presence of an imidazole ring, a cyclopentyl group, and a phenoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Cyclopentyl Group Addition: The cyclopentyl group can be added via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, phenols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target . The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the cyclopentyl and phenoxyethyl groups.
2-(2-Phenoxyethyl)imidazole: Similar structure but lacks the cyclopentyl group.
2-Cyclopentylimidazole: Similar structure but lacks the phenoxyethyl group.
Uniqueness
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole is unique due to the combination of its cyclopentyl, phenoxyethyl, and imidazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(16-17-10-11-18-16)19-15-9-5-4-8-14(15)13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCERUTOBWUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)

![Hexyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3207474.png)






![Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate](/img/structure/B3207539.png)



![3-amino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3207568.png)
